2-Methyl-2H,4H,6H,7H-pyrano[4,3-c]pyrazole-3-carbaldehyde
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Overview
Description
2-Methyl-2H,4H,6H,7H-pyrano[4,3-c]pyrazole-3-carbaldehyde is a heterocyclic compound that features a unique structure combining pyrano and pyrazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2H,4H,6H,7H-pyrano[4,3-c]pyrazole-3-carbaldehyde typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of substituted benzaldehydes with malononitrile in the presence of a base such as calcium carbonate in ethanol . This reaction forms intermediates that undergo further cyclization and functional group transformations to yield the target compound.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to achieve higher yields and purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2H,4H,6H,7H-pyrano[4,3-c]pyrazole-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aldehyde group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products
Oxidation: 2-Methyl-2H,4H,6H,7H-pyrano[4,3-c]pyrazole-3-carboxylic acid.
Reduction: 2-Methyl-2H,4H,6H,7H-pyrano[4,3-c]pyrazole-3-methanol.
Substitution: Depending on the nucleophile, various substituted derivatives of the original compound.
Scientific Research Applications
2-Methyl-2H,4H,6H,7H-pyrano[4,3-c]pyrazole-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes
Mechanism of Action
The mechanism of action of 2-Methyl-2H,4H,6H,7H-pyrano[4,3-c]pyrazole-3-carbaldehyde largely depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but typically include binding to active sites or altering the function of target proteins.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-2H,4H,6H,7H-pyrano[4,3-c]pyrazole-3-carboxylic acid
- 2-Amino-4H-pyrano[3,2-c]quinolin-5-one derivatives
Uniqueness
2-Methyl-2H,4H,6H,7H-pyrano[4,3-c]pyrazole-3-carbaldehyde is unique due to its specific combination of pyrano and pyrazole rings, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research applications, distinguishing it from other similar heterocyclic compounds .
Properties
IUPAC Name |
2-methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazole-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-10-8(4-11)6-5-12-3-2-7(6)9-10/h4H,2-3,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBCODAUJWHNQEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C2COCCC2=N1)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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